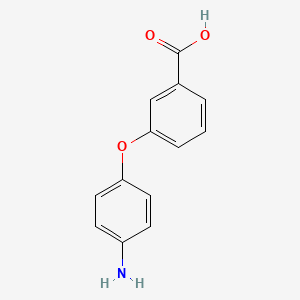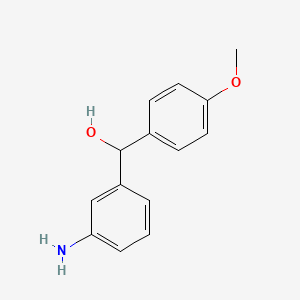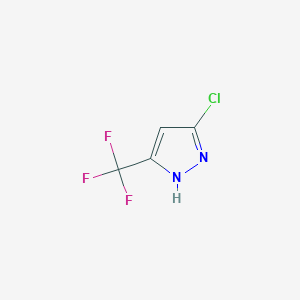
3-(3-Nitrophenyl)thiophen
Übersicht
Beschreibung
3-(3-Nitrophenyl)thiophene is a heterocyclic aromatic compound that consists of a thiophene ring substituted with a nitrophenyl group at the third position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which include 3-(3-nitrophenyl)thiophene, have a wide range of therapeutic properties and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their wide range of therapeutic properties .
Action Environment
It is known that environmental factors can greatly influence the action of a compound, and this is an important consideration in the development and use of therapeutic agents .
Biochemische Analyse
Biochemical Properties
3-(3-Nitrophenyl)thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including 3-(3-Nitrophenyl)thiophene, have been shown to inhibit kinases, which are enzymes that regulate various cellular processes by phosphorylating proteins . Additionally, 3-(3-Nitrophenyl)thiophene can modulate the activity of antioxidant enzymes, thereby affecting oxidative stress levels within cells .
Cellular Effects
3-(3-Nitrophenyl)thiophene exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(3-Nitrophenyl)thiophene can inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Moreover, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Nitrophenyl)thiophene involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, 3-(3-Nitrophenyl)thiophene can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Nitrophenyl)thiophene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Nitrophenyl)thiophene remains stable under standard laboratory conditions, but its degradation products can exhibit different biological activities . Long-term exposure to 3-(3-Nitrophenyl)thiophene can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(3-Nitrophenyl)thiophene vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, 3-(3-Nitrophenyl)thiophene can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of the compound changes significantly with small variations in dosage .
Metabolic Pathways
3-(3-Nitrophenyl)thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 3-(3-Nitrophenyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, 3-(3-Nitrophenyl)thiophene can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the biological activity of the compound .
Subcellular Localization
The subcellular localization of 3-(3-Nitrophenyl)thiophene is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3-(3-Nitrophenyl)thiophene within these compartments can influence its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)thiophene typically involves the nitration of phenylthiophene derivatives. One common method is the electrophilic aromatic substitution reaction where a nitro group is introduced into the phenyl ring of phenylthiophene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 3-(3-Nitrophenyl)thiophene may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 3-(3-Nitrophenyl)thiophene can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in 3-(3-Nitrophenyl)thiophene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(3-Aminophenyl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile or electrophile used.
Vergleich Mit ähnlichen Verbindungen
3-(4-Nitrophenyl)thiophene: Similar structure but with the nitro group at the fourth position on the phenyl ring.
2-(3-Nitrophenyl)thiophene: Similar structure but with the nitrophenyl group at the second position on the thiophene ring.
3-(3-Nitrophenyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 3-(3-Nitrophenyl)thiophene is unique due to the specific positioning of the nitro group, which can influence its electronic properties and reactivity. This positioning can affect its interactions with biological targets and its suitability for specific applications in materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYUBMJPUHIKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627818 | |
| Record name | 3-(3-Nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30011-95-1 | |
| Record name | 3-(3-Nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


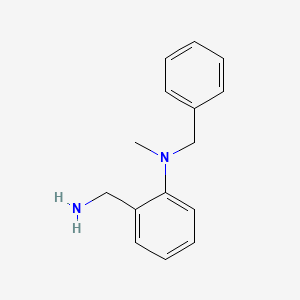
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)


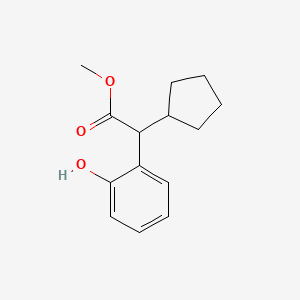
![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)




